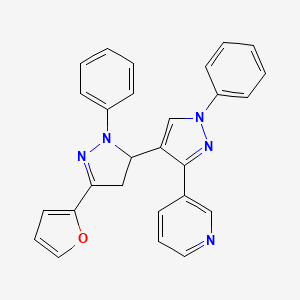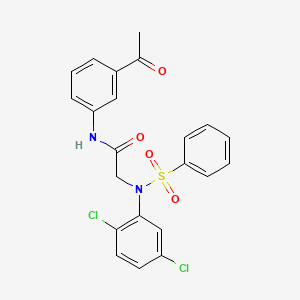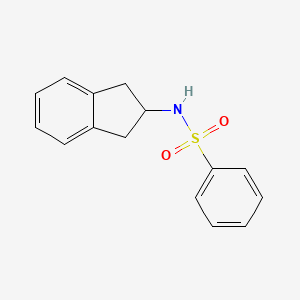
5-(2-furyl)-1',2-diphenyl-3'-(3-pyridinyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-furyl)-1',2-diphenyl-3'-(3-pyridinyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole (referred to as FDP) is a heterocyclic compound that has gained attention in scientific research due to its potential therapeutic properties. FDP is a bipyrazole derivative that has been synthesized using various methods and has shown promising results in various scientific studies.
Wirkmechanismus
The mechanism of action of FDP is not fully understood. However, it has been suggested that FDP inhibits the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. FDP has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects
FDP has been shown to have various biochemical and physiological effects. In vitro studies have shown that FDP inhibits the activity of COX-2 and LOX, which are involved in the inflammatory response. FDP has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In vivo studies have shown that FDP reduces inflammation and inhibits tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using FDP in lab experiments is that it has been synthesized using various methods and is readily available. FDP has also been shown to have promising therapeutic properties, making it an attractive compound for scientific research. However, one limitation of using FDP in lab experiments is that its mechanism of action is not fully understood, and further studies are needed to elucidate its therapeutic potential fully.
Zukünftige Richtungen
Future research on FDP should focus on elucidating its mechanism of action and its potential therapeutic applications. Studies should also investigate the pharmacokinetics and toxicity of FDP to determine its safety and efficacy in humans. Additionally, FDP derivatives should be synthesized and evaluated for their potential therapeutic properties. Overall, FDP shows promise as a therapeutic agent, and further research is needed to fully understand its potential in the treatment of various diseases.
Synthesemethoden
FDP has been synthesized using various methods, including the condensation of 3-pyridinecarboxaldehyde with 5-(2-furyl)-1,2-diphenyl-1H-pyrazole-3-carboxylic acid hydrazide. The compound has also been synthesized using a one-pot reaction of 3-pyridinecarboxaldehyde, 5-(2-furyl)-1,2-diphenyl-1H-pyrazole-3-carboxylic acid hydrazide, and acetic anhydride. These methods have been successfully used to produce FDP in good yields.
Wissenschaftliche Forschungsanwendungen
FDP has shown potential in various scientific research applications, including its use as an anticancer agent. Studies have shown that FDP inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. FDP has also been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
3-[4-[5-(furan-2-yl)-2-phenyl-3,4-dihydropyrazol-3-yl]-1-phenylpyrazol-3-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N5O/c1-3-10-21(11-4-1)31-19-23(27(30-31)20-9-7-15-28-18-20)25-17-24(26-14-8-16-33-26)29-32(25)22-12-5-2-6-13-22/h1-16,18-19,25H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSKPFLFCFUDOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CO2)C3=CC=CC=C3)C4=CN(N=C4C5=CN=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-[5-(Furan-2-yl)-2-phenyl-3,4-dihydropyrazol-3-yl]-1-phenylpyrazol-3-yl]pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(aminosulfonyl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4924197.png)
methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4924223.png)
![1-[(2-butoxy-5-methylphenyl)diazenyl]-2-naphthol](/img/structure/B4924231.png)

![[5-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)-2-furyl]methanol](/img/structure/B4924236.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B4924253.png)

![2-fluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B4924266.png)
![N-[1-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonyl)-2-phenylvinyl]-4-methylbenzamide](/img/structure/B4924275.png)
![3-[(2-methyl-4-nitrophenyl)amino]-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4924281.png)
![N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4924285.png)
![10-(diphenylmethylene)-4-(3-methylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4924292.png)
![4-({2-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B4924297.png)